4,6-Dimethoxyquinoline-3-carbonitrile
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Overview
Description
4,6-Dimethoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.224. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Alkaloids and Other Heterocyclic Compounds
4,6-Dimethoxyquinoline-3-carbonitrile serves as a precursor in the enantioselective synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. The process involves quantitative deprotonation and alkylation, leading to the creation of compounds like (+)-laudanidine, (+)-armepavine, and others, which are used in developing potential therapeutic agents (Blank & Opatz, 2011).
Antimicrobial Activity
This chemical compound is also a key intermediate in the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives. Its reactivity towards various chemical agents has been studied, and some derivatives show antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Fluorescence Applications
Studies have shown that derivatives of this compound exhibit high fluorescence quantum yields and emission maxima that are solvent- and pH-independent. These properties make them suitable as fluorescence standards in various analytical and bioanalytical applications (A. B. Ahvale et al., 2008).
Corrosion Inhibition
Quinoline derivatives, including this compound, have been evaluated for their corrosion inhibition performance. Computational studies and experimental data suggest these compounds can effectively inhibit the corrosion of metals like iron, indicating potential applications in materials science and engineering to enhance the durability of metal components (Erdoğan et al., 2017; Singh et al., 2016).
Synthesis of Isoquinolines
Another area of application is the synthesis of new isoquinoline derivatives, which have wide-ranging potential uses in pharmaceuticals and organic materials. The compound facilitates the creation of complex heterocyclic structures that are central to new drug development and materials science (Harcourt & Waigh, 1971).
Kinase Inhibition for Cancer Therapy
This compound derivatives have been explored as kinase inhibitors, particularly targeting EGFR and HER-2 kinases for cancer therapy. Their modification has led to the development of compounds with potential as therapeutic agents against cancer by inhibiting key pathways involved in tumor growth and proliferation (Wissner et al., 2003).
Mechanism of Action
Target of Action
Quinoline derivatives, such as 4-anilinoquinoline-3-carbonitriles, have been found to be effective inhibitors of the epidermal growth factor receptor (egf-r) kinase . EGF-R is a cell surface protein that binds to Epidermal Growth Factor, leading to cell growth and division. Inhibition of EGF-R kinase can prevent the proliferation of cancer cells .
Mode of Action
For instance, 4-anilinoquinoline-3-carbonitriles inhibit EGF-R kinase by binding to the kinase’s active site, preventing it from phosphorylating and activating downstream signaling proteins .
Biochemical Pathways
This pathway plays a crucial role in cell growth and proliferation, and its inhibition can lead to the suppression of cancer cell growth .
Pharmacokinetics
A related compound, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, has been reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
Based on the potential inhibition of egf-r kinase, it could lead to the suppression of cell growth and proliferation, particularly in cancer cells .
Properties
IUPAC Name |
4,6-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-3-4-11-10(5-9)12(16-2)8(6-13)7-14-11/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLDJQTPAPEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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